molecular formula C19H22FN B5805869 4-benzyl-1-(3-fluorobenzyl)piperidine

4-benzyl-1-(3-fluorobenzyl)piperidine

カタログ番号: B5805869
分子量: 283.4 g/mol
InChIキー: FQGUZNOAMKHGFE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Benzyl-1-(3-fluorobenzyl)piperidine is a piperidine derivative featuring dual benzyl substituents at the 1- and 4-positions, with a fluorine atom at the meta position of the 1-benzyl group. The fluorine atom introduces electronegativity, enhancing hydrogen-bonding capacity and metabolic stability compared to non-halogenated analogs .

特性

IUPAC Name

4-benzyl-1-[(3-fluorophenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN/c20-19-8-4-7-18(14-19)15-21-11-9-17(10-12-21)13-16-5-2-1-3-6-16/h1-8,14,17H,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGUZNOAMKHGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198588
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

類似化合物との比較

Structural and Functional Comparisons with Analogous Compounds

4-Benzyl-1-(2,4,6-Trimethylbenzyl)Piperidine (M1BZP)
  • Structure : The 1-position benzyl group has three methyl substituents (2,4,6-trimethyl), creating a bulky, electron-rich aromatic ring.
  • Methyl groups enhance hydrophobic interactions but may reduce solubility .
  • Comparison : The 3-fluorobenzyl group in the target compound offers a balance between steric hindrance and electronic effects. Fluorine’s electronegativity may improve binding specificity compared to methyl groups, which prioritize bulkier interactions .
4-Benzyl-1-(3-[125I]-Iodobenzylsulfonyl)Piperidine
  • Structure : Features a sulfonyl linker and radioiodine at the 3-position.
  • Application : Used in biodistribution studies for radiopharmaceutical dosimetry. The sulfonyl group increases polarity, favoring renal excretion, while iodine enables imaging applications .
  • Comparison: The absence of sulfonyl/iodine in the target compound suggests a therapeutic rather than diagnostic focus. Fluorine’s smaller size improves blood-brain barrier penetration, relevant for CNS targets .

Electronic and Steric Modifications in Piperidine Derivatives

  • Trifluoromethyl-Substituted Analogs (e.g., from ): Compounds with trifluoromethyl groups exhibit enhanced metabolic stability and enzyme inhibition (e.g., AChE, BACE-1). However, steric bulk can reduce binding affinity if substituents clash with target sites .
  • Donepezil-Like Compounds ():

    • Bulky N-benzyl groups (e.g., 2,4,6-trimethoxybenzyl) reduce AChE inhibition due to steric clashes. Smaller substituents, like fluorine, may improve access to catalytic sites .

ADME Profiles

  • M1BZP: In silico ADMET studies predict moderate solubility (LogP = 4.2) and CYP450 inhibition risk.
  • 4-Benzyl-1-(3-Fluorobenzyl)Piperidine : Fluorine’s electronegativity lowers LogP (estimated ~3.8), enhancing aqueous solubility. Reduced CYP inhibition risk compared to methylated analogs .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Substituents (1-Position) LogP (Predicted) Key Applications Target Affinity (IC50/Ki)
4-Benzyl-1-(3-fluorobenzyl)piperidine 3-Fluorobenzyl 3.8 Therapeutic (CNS, antiviral) N/A (Theoretical)
M1BZP 2,4,6-Trimethylbenzyl 4.2 SARS-CoV-2 inhibition Mpro: 12.3 µM
4-Benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine 3-Iodobenzylsulfonyl 2.5 Radiopharmaceutical imaging N/A (Diagnostic)

Table 2: Substituent Effects on Enzyme Inhibition

Substituent Type Example Compound Enzyme Target Effect on Activity
Bulky (Trimethylbenzyl) M1BZP SARS-CoV-2 Mpro Moderate inhibition (12.3 µM)
Small Halogen (Fluorine) Target Compound AChE (Theoretical) Predicted improved access
Sulfonyl/Iodine Radioiodinated analog N/A Diagnostic utility

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。